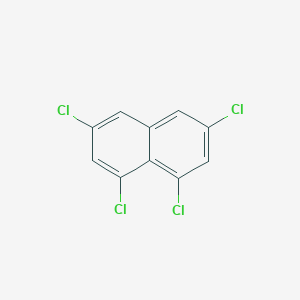

1,3,6,8-Tetrachloronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,6,8-Tetrachloronaphthalene (TCN) is a polychlorinated naphthalene compound that is widely used in various industrial applications. TCN is a persistent organic pollutant (POP) that has been identified as a potential environmental hazard due to its toxicity and persistence in the environment.

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetrachloronaphthalene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind covalently to cellular macromolecules, such as DNA and proteins. This can lead to cellular damage and oxidative stress, which can ultimately result in cell death.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects on various organisms. In fish, this compound has been shown to cause liver damage, decreased growth, and altered reproductive function. In birds, this compound has been shown to cause decreased egg production and increased mortality. In mammals, this compound has been shown to cause liver damage, altered immune function, and decreased fertility.

Advantages and Limitations for Lab Experiments

1,3,6,8-Tetrachloronaphthalene is a useful model compound for studying the toxicity and environmental behavior of POPs due to its stability and persistence in the environment. However, this compound is also highly toxic and can pose a risk to researchers working with the compound. Additionally, this compound is not representative of all POPs, and the results obtained from studies using this compound may not be applicable to other POPs.

Future Directions

Future research on 1,3,6,8-Tetrachloronaphthalene should focus on developing more sensitive and specific methods for detecting and quantifying the compound in environmental samples. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various organisms. Finally, research should focus on developing alternative compounds that can be used as models for studying the toxicity and environmental behavior of POPs.

Synthesis Methods

1,3,6,8-Tetrachloronaphthalene can be synthesized by the chlorination of naphthalene using a mixture of chlorine and sulfur. The reaction is carried out at high temperature and pressure, and the product is purified by distillation and recrystallization. The yield of this compound is typically around 50%, and the purity can be as high as 98%.

Scientific Research Applications

1,3,6,8-Tetrachloronaphthalene has been widely used in scientific research as a model compound for studying the toxicity and environmental behavior of POPs. This compound has been shown to have toxic effects on a wide range of organisms, including fish, birds, and mammals. This compound is also a potent inducer of cytochrome P450 enzymes, which are involved in the metabolism of many environmental pollutants.

properties

IUPAC Name |

1,3,6,8-tetrachloronaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWQPOHDPJIYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164498 |

Source

|

| Record name | 1,3,6,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150224-15-0 |

Source

|

| Record name | Naphthalene, 1,3,6,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)